![molecular formula C7H5BrN2O B15068452 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives, which are valuable intermediates in drug synthesis.
Aplicaciones Científicas De Investigación
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Mecanismo De Acción
The mechanism of action of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 6th position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Fluoro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Iodo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
Uniqueness
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11) |
Clave InChI |
VCILIDROBWLNND-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)N2C1=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


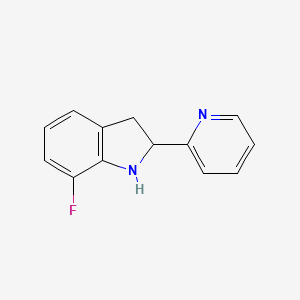
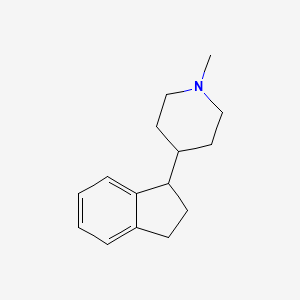
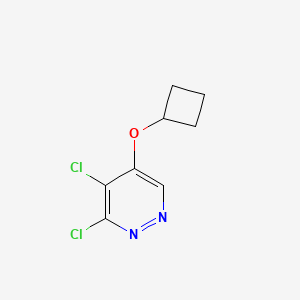
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
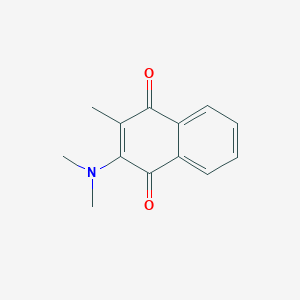
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
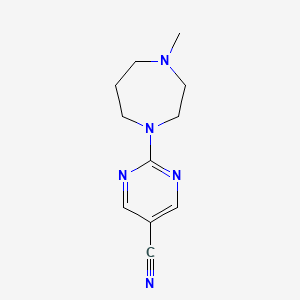
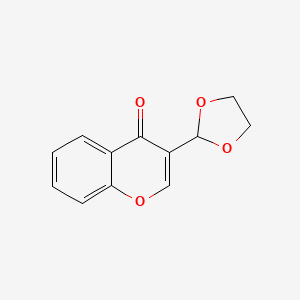
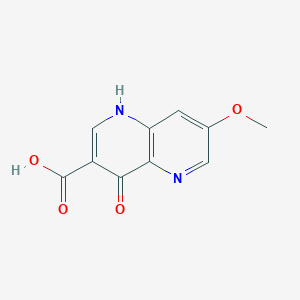
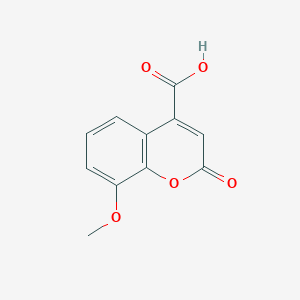
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
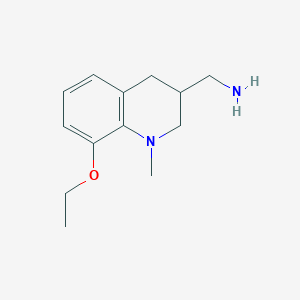
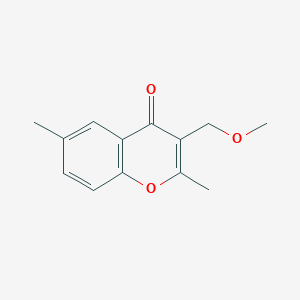
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
